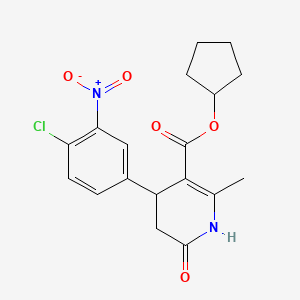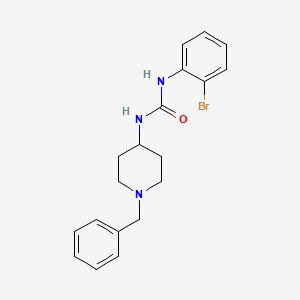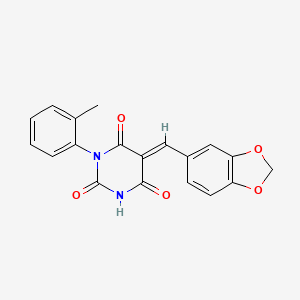![molecular formula C20H13N3O4 B4664531 N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4664531.png)
N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide
Übersicht
Beschreibung
N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide, also known as PBOX-15, is a small molecule compound that has been extensively studied for its potential applications in cancer therapy. PBOX-15 belongs to the family of benzoxazole-based compounds, which have been shown to exhibit potent anti-tumor activity.
Wirkmechanismus
The mechanism of action of N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell proliferation and migration. In addition, N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide has been shown to exhibit low toxicity in normal cells, suggesting that it may have a favorable therapeutic index.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. However, one limitation is the fact that its mechanism of action is not fully understood, which makes it difficult to optimize its use in the clinic.
Zukünftige Richtungen
There are several future directions for research on N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide. One area of interest is the development of more potent analogs of N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide that exhibit improved selectivity and efficacy. Another area of interest is the investigation of the synergistic effects of N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide with other anti-cancer agents. Additionally, further studies are needed to elucidate the mechanism of action of N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide and to optimize its use in the clinic.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide has also been shown to exhibit synergistic effects when used in combination with other anti-cancer agents, such as cisplatin and doxorubicin.
Eigenschaften
IUPAC Name |
N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O4/c24-19(13-1-3-17-18(9-13)26-11-25-17)22-14-2-4-16-15(10-14)23-20(27-16)12-5-7-21-8-6-12/h1-10H,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJASUZAFHGTTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one](/img/structure/B4664462.png)

![N-benzyl-2-{[N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4664481.png)
![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-2,4,6,N-tetramethyl-benzenesulfonamide](/img/structure/B4664488.png)
![N-(2,3-dichlorophenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4664505.png)


![6-methyl-4-[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4664533.png)
![[6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4664541.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4664543.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4664553.png)
![4-tert-butyl-N-[3-(N-{[6-chloro-2-(4-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B4664556.png)
![4-phenyl-3-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}quinolin-2-ol](/img/structure/B4664560.png)